3,6-Dihydroxynaphthalene-2,7-disulfonate

Description

BenchChem offers high-quality 3,6-Dihydroxynaphthalene-2,7-disulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dihydroxynaphthalene-2,7-disulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

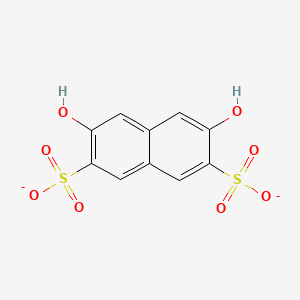

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15/h1-4,11-12H,(H,13,14,15)(H,16,17,18)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYPSKXBHUGOHU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)[O-])S(=O)(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O8S2-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,6-Dihydroxynaphthalene-2,7-disulfonate chemical structure properties

An In-depth Technical Guide to 3,6-Dihydroxynaphthalene-2,7-disulfonate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3,6-Dihydroxynaphthalene-2,7-disulfonate, a highly versatile and functionalized aromatic compound. Primarily supplied as its disodium salt (CAS No. 7153-21-1), this naphthalenic derivative serves as a critical building block in various fields, from industrial dye manufacturing to advanced materials and pharmaceutical research. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its chemical properties, synthesis, and key applications.

Core Chemical Identity and Physicochemical Properties

3,6-Dihydroxynaphthalene-2,7-disulfonate is a symmetrical naphthalene core functionalized with two hydroxyl (-OH) groups and two sulfonic acid (-SO₃H) groups. This unique substitution pattern dictates its chemical reactivity and physical properties. The sulfonic acid groups are highly acidic and are typically deprotonated, making the compound exist as a water-soluble salt.

The presence of electron-donating hydroxyl groups and electron-withdrawing sulfonic acid groups on the same aromatic scaffold creates a molecule with rich electronic properties, making it an excellent precursor for azo dyes and a subject of interest for functional materials.

Table 1: Physicochemical Properties of 3,6-Dihydroxynaphthalene-2,7-disulfonate Disodium Salt

| Property | Value | Source(s) |

| CAS Number | 7153-21-1 | [1] |

| Molecular Formula | C₁₀H₆Na₂O₈S₂ | [1] |

| Molecular Weight | 364.26 g/mol | [1][2] |

| Appearance | White to light yellow or gray solid powder | [3] |

| Solubility | Highly soluble in water | [3] |

| Stability | Stable under normal storage conditions. | [3] |

| Incompatibilities | Strong oxidizing agents. | [4] |

| Storage | Store in a cool, dry place away from direct sunlight. May be stored under an inert atmosphere. | [3] |

Synthesis Pathway: A Mechanistic Perspective

Causality Behind Experimental Choices:

-

Sulfonation: Naphthalene is first reacted with sulfuric acid. The regiochemistry (the position of the added sulfonate groups) is critically dependent on reaction temperature and time. The formation of the thermodynamically stable 2,7-disulfonic acid precursor is favored under specific conditions.

-

Alkali Fusion (Hydroxylation): This is a nucleophilic aromatic substitution reaction where the sulfonate groups are replaced by hydroxyl groups. This step requires harsh conditions—typically molten sodium hydroxide at high temperatures (280-350°C)—to overcome the high activation energy required to displace the stable sulfonate leaving group from the aromatic ring.[5][6][7] The choice of a sealed, high-pressure vessel (autoclave) is mandated by these temperatures to prevent the sublimation of reactants and to ensure reaction completion.[5]

Caption: Generalized workflow for the synthesis of dihydroxynaphthalene disulfonates.

Representative General Protocol for Alkali Fusion

This protocol is a generalized representation based on industrial processes for similar compounds and must be adapted and optimized for laboratory scale with stringent safety precautions.

-

Reactor Setup: In a high-pressure stainless-steel autoclave, charge solid sodium hydroxide (NaOH).

-

Melting: Heat the vessel to >220°C with stirring until the NaOH is completely molten.[6]

-

Reactant Addition: Slowly and carefully add the precursor, naphthalene-2,7-disulfonic acid sodium salt, to the molten NaOH. The molar ratio of NaOH to the sulfonic acid is typically high, in the range of 3:1 to 7:1.[5]

-

Reaction: Seal the reactor and increase the temperature to the target range of 280-320°C. Maintain this temperature with vigorous stirring for 8-12 hours.[5][8]

-

Work-up: After cooling the reactor to room temperature, the solid reaction mass is dissolved in water.

-

Acidification: The resulting alkaline solution is carefully acidified with a strong acid like sulfuric acid. This protonates the naphthoxide intermediates, precipitating the crude dihydroxynaphthalene disulfonic acid.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from water or aqueous ethanol to yield the final product.

Key Applications in Research and Development

The unique arrangement of four polar functional groups on a rigid aromatic scaffold makes this compound a valuable intermediate in several scientific domains.

Core Application: Azo Dye Synthesis

The most significant industrial application of 3,6-dihydroxynaphthalene-2,7-disulfonate is as a "coupling component" in the synthesis of azo dyes.[3] The electron-rich dihydroxy-naphthalene system is highly activated towards electrophilic attack by diazonium salts.

Mechanism Insight: The diazonium cation (Ar-N₂⁺) acts as an electrophile, and the naphthalene ring acts as the nucleophile. The coupling reaction typically occurs at a position ortho or para to one of the powerful activating hydroxyl groups. The two sulfonic acid groups enhance the water solubility of the final dye molecule, which is crucial for textile dyeing processes.

Caption: Schematic of azo dye synthesis using the target compound as a coupling component.

Application in Analytical Chemistry

The hydroxyl groups, positioned peri to the sulfonate groups, can form stable five- or six-membered chelate rings with metal ions. This property makes the compound and its derivatives useful as reagents in analytical chemistry for the colorimetric or spectrophotometric determination of metals.[3]

Furthermore, the core structure serves as a scaffold for creating more complex analytical probes. For instance, a derivative of hydroxynaphthalene disulfonic acid was used to synthesize a new azo dye reagent for the spectrophotometric quantification of the ophthalmic drug flourometholone, demonstrating its utility as a versatile building block for targeted analytical tools.[9]

Relevance to Pharmaceutical Science and Drug Development

While not a therapeutic agent itself, 3,6-dihydroxynaphthalene-2,7-disulfonate and its derivatives are finding niche roles and demonstrating potential in pharmaceutical contexts.

-

Advanced Filtration Media: In a notable application, the disodium salt was used as a monomer along with 4,4'-methylene bis(phenyl isocyanate) to chemically modify cellulose acetate membranes. These modified membranes showed an enhanced ability to remove pharmaceutical compounds, such as carbamazepine and ibuprofen, from water, highlighting a potential application in environmental remediation and pharmaceutical manufacturing wastewater treatment.[10]

-

Scaffold for Anticancer Agents: The hydroxynaphthalene-2,7-disulfonic acid moiety has been incorporated into novel azo dyes that exhibit biological activity. One such synthesized compound, 4-((2,6-dihydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid, demonstrated dose-dependent cytotoxicity against the MCF-7 human breast cancer cell line. This suggests that the core structure can serve as a valuable starting point for the design and synthesis of new potential anticancer agents, where the disulfonate groups ensure bioavailability through water solubility.

-

Functional Materials: The compound has been successfully intercalated into the galleries of layered double hydroxides (LDHs).[11][12] This research into hybrid organic-inorganic materials opens possibilities for creating novel systems for controlled release or photofunctional materials relevant to drug delivery and diagnostics.

Safety and Handling

As a hazardous substance, proper handling is essential. The compound is a known skin and eye irritant.[2][4]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

-

Fire Safety: The material is a combustible solid but difficult to ignite. Avoid generating dust clouds, which can form explosive mixtures with air.[4]

Conclusion

3,6-Dihydroxynaphthalene-2,7-disulfonate is more than a simple dye intermediate. Its symmetric, highly functionalized structure provides a robust and versatile platform for innovation across multiple scientific disciplines. The combination of nucleophilic hydroxyl groups, water-solubilizing sulfonic acid groups, and a rigid aromatic core makes it a valuable building block for creating complex molecules with tailored properties. From enhancing the performance of filtration membranes to serving as a scaffold for potential therapeutics, its utility continues to expand, warranting its place as a compound of significant interest to the research and drug development community.

References

- Google Patents. (n.d.). CN104693009A - Method for cooperatively producing 1-naphthol and 2-naphthol from naphthalene sulfonation product by virtue of direct alkali fusion.

- Google Patents. (n.d.). CN104693009B - Naphthalene sulfonated products direct alkali fusion coproduction 1-naphthols and the method for beta naphthal.

-

ResearchGate. (2025). Synthesis, crystal structure and properties of a cerium(III) complex... Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 3,6-Dihydroxynaphthalene-2,7-disulfonic acid. Retrieved March 7, 2026, from [Link]

-

Universität des Saarlandes. (2022, October 10). Synthesis and biological evaluation of novel antibacterial agents. Retrieved March 7, 2026, from [Link]

-

Scribd. (n.d.). Chemical Nfpa Codes. Retrieved March 7, 2026, from [Link]

-

Scribd. (n.d.). Aldrich Polymer Products: CD-Catalog and Reference Guide. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). CN104193593A - Environment-friendly preparation technology for producing 2-naphthol by liquid phase alkali fusion method.

-

Sakur, A. A., Okdeh, M., & Al Fares, B. (2016). Synthesis A Reagent [3-Hydroxy 4- (1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid] and Used it for Determination of Flourometholone in Bulk and Pharmaceutical Formulations by Spectrophotometric Method. Modern Chemistry & Applications, 4(2). from [Link]

- Google Patents. (n.d.). CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol.

-

AA Blocks. (n.d.). 119-90-4 | 3,3'-Dimethoxybenzidene. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Photochromic Intercalation Compounds. Retrieved March 7, 2026, from [Link]

-

Scribd. (n.d.). Aldrich Polymer Products - CD Catalog and Reference Guide. Retrieved March 7, 2026, from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Photofunctional Layered Materials. Retrieved March 7, 2026, from [Link]

- Thakur, V. K., & Thakur, M. K. (Eds.). (2015).

-

ResearchGate. (2012). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Retrieved March 7, 2026, from [Link]

-

Mosa, S., & Ali, H. (2025). PREPARATION, CHARACTERIZATION AND ANALYTICAL STUDIES OF 4-((2,6-DIHYDROXYPHENYL) DIAZENYL)-5-HYDROXYNAPHTHALENE-2,7-DISULFONIC ACID AS A NEW AN ANTI-BREAST CANCER (MCF-7). International Journal Multidisciplinary (IJMI), 2(4), 436–447. from [Link]

-

LookChem. (n.d.). Cas 582-17-2, 2,7-Dihydroxynaphthalene. Retrieved March 7, 2026, from [Link]

-

Chinese Journal of Applied Chemistry. (2015). Synthesis of High-Purity 2,6-Dihydroxynaphthalene. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2). Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). 3,6-Disodium sulfonate, 1,8-dihydroxy naphthalene. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). CN104016835A - Sulfonation and alkali fusion optimized production process for 2- naphthol.

Sources

- 1. 3,6-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt | 7153-21-1 [chemnet.com]

- 2. 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2) | C10H6Na2O8S2 | CID 81587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. CN104693009A - Method for cooperatively producing 1-naphthol and 2-naphthol from naphthalene sulfonation product by virtue of direct alkali fusion - Google Patents [patents.google.com]

- 6. CN104693009B - Naphthalene sulfonated products direct alkali fusion coproduction 1-naphthols and the method for beta naphthal - Google Patents [patents.google.com]

- 7. CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol - Google Patents [patents.google.com]

- 8. CN104193593A - Environment-friendly preparation technology for producing 2-naphthol by liquid phase alkali fusion method - Google Patents [patents.google.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. repo.upertis.ac.id [repo.upertis.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

An In-Depth Technical Guide to the Safe Handling and Application of 2-Amino-5-bromopyridine (CAS 7153-21-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-5-bromopyridine (CAS 1072-97-5), a key intermediate in the pharmaceutical and agrochemical industries. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights to empower researchers in its safe and effective utilization.

Chemical Identity and Physicochemical Profile

2-Amino-5-bromopyridine is a substituted pyridine derivative with the molecular formula C₅H₅BrN₂.[1] Its structure, featuring both an amino group and a bromine atom on the pyridine ring, makes it a versatile building block in organic synthesis.[2]

| Property | Value | Source(s) |

| CAS Number | 1072-97-5 | [3] |

| Molecular Formula | C₅H₅BrN₂ | [3] |

| Molecular Weight | 173.01 g/mol | [4] |

| Appearance | White to off-white or brown crystalline powder/solid | [5][6] |

| Melting Point | 133-138 °C | [6] |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate. Slightly soluble to insoluble in water. | [6][7] |

| logP (Octanol/Water Partition Coefficient) | 1.42 | [3] |

Hazard Identification and GHS Classification

2-Amino-5-bromopyridine is classified as a hazardous substance and requires careful handling.[8] The Globally Harmonized System (GHS) classification highlights its primary toxicological concerns:

-

Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[3][5] A predicted oral LD50 for rats is 700.03 mg/kg.[3]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]

Hazard Pictograms:

Signal Word: Danger/Warning[5]

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheets provided by suppliers. Key precautions include avoiding breathing dust, washing hands thoroughly after handling, wearing protective gloves, clothing, and eye/face protection, and using only in a well-ventilated area.[3]

Toxicological Profile and Health Effects: A Deeper Dive

Beyond the acute hazards identified by GHS, it is crucial for researchers to understand the potential for both immediate and long-term health effects.

Acute Effects:

-

Oral: Ingestion can be harmful or fatal.[8] Immediate medical attention is necessary if swallowed.

-

Dermal: Can cause skin inflammation.[8] It is readily absorbed through the skin, and contact with open wounds or abraded skin should be strictly avoided as it may lead to systemic toxicity.[8]

-

Inhalation: Inhalation of dust can cause respiratory irritation.[8]

-

Eye Contact: Can cause serious eye irritation and potential damage.[8]

Chronic Effects:

While comprehensive data on the chronic effects of 2-Amino-5-bromopyridine is limited, some studies and related compounds suggest potential long-term concerns. Long-term exposure to respiratory irritants can lead to airway diseases.[8] There is also some evidence from animal studies suggesting potential developmental toxicity.[8] Chronic intoxication with ionic bromides, although more historically associated with medical use, can lead to neurological effects.[8]

Reactivity and Incompatibilities: The "Why" Behind the Warnings

Understanding the chemical reactivity of 2-Amino-5-bromopyridine is paramount for safe handling and successful experimental design.

Incompatible Materials:

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.

-

Strong Acids and Bases: As an amine, 2-Amino-5-bromopyridine will react with strong acids in an exothermic neutralization reaction. It can also react with strong bases.[3]

Hazardous Decomposition Products:

Thermal decomposition of 2-Amino-5-bromopyridine can release highly toxic and irritating fumes, including:[3]

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen bromide (HBr)

Chemical Reactivity in Synthesis:

The dual functionality of the amino and bromo groups makes 2-Amino-5-bromopyridine a valuable synthon. It readily participates in common cross-coupling reactions, which are fundamental in drug discovery:

-

Suzuki-Miyaura Coupling: The bromine atom can be replaced with various aryl or heteroaryl groups through palladium-catalyzed coupling with boronic acids. This is a powerful method for creating carbon-carbon bonds.[9]

-

Buchwald-Hartwig Amination: The carbon-bromine bond can also be converted to a carbon-nitrogen bond via palladium-catalyzed amination, allowing for the synthesis of more complex amines.[10]

Applications in Research and Drug Development

The unique chemical properties of 2-Amino-5-bromopyridine make it a crucial starting material and intermediate in several areas:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-infective drugs.[1] A notable example is its use in the production of Olprinone, a phosphodiesterase 3 inhibitor used to treat acute heart failure.

-

Agrochemical Development: It serves as a building block for herbicides and pesticides.[11]

-

Carbohydrate Chemistry: It is used as a labeling reagent for the structural analysis of oligosaccharides via reductive amination.[4]

-

Deuterated Compounds in Drug Discovery: The deuterated analog, 2-Amino-5-bromopyridine-d3, is used to synthesize drug candidates with potentially improved pharmacokinetic profiles. The substitution of hydrogen with deuterium can slow down metabolic processes, leading to a longer drug half-life.[12]

Protocols for Safe Handling and Emergency Procedures

A proactive approach to safety is essential when working with 2-Amino-5-bromopyridine.

Engineering Controls and Personal Protective Equipment (PPE)

The following diagram illustrates the hierarchy of controls for safe handling:

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available.

-

Weighing: Conduct all weighing operations within a chemical fume hood or a balance enclosure with appropriate ventilation to minimize dust inhalation.

-

Transfer: Use appropriate tools (spatulas, etc.) to transfer the solid. Avoid creating dust.

-

In Use: Keep containers tightly closed when not in use.

-

Cleaning: Clean up spills immediately following the procedures outlined below. Wash hands thoroughly with soap and water after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5]

Emergency Response Workflow

The following workflow should be initiated in the event of an exposure or spill:

Conclusion

2-Amino-5-bromopyridine is an indispensable tool in modern chemical research and development. Its utility, however, is intrinsically linked to a thorough understanding of its hazardous properties and the implementation of robust safety protocols. By integrating the information within this guide into your laboratory's safety culture, you can mitigate the risks and unlock the full synthetic potential of this versatile compound.

References

Sources

- 1. 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. CAS 1072-97-5: 2-Amino-5-bromopyridine | CymitQuimica [cymitquimica.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2-Amino-5-bromopyridine 97 1072-97-5 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. China 2-Amino-5-bromopyridine(CAS#1072-97-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 7. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Solubility and Solution Dynamics of Sodium 3,6-Dihydroxynaphthalene-2,7-Disulfonate: A Comprehensive Technical Guide

Executive Summary

Sodium 3,6-dihydroxynaphthalene-2,7-disulfonate, universally known as Chromotropic acid disodium salt (CAS: 5808-22-0), is a cornerstone reagent in analytical chemistry and drug development. It is predominantly utilized as a chromogenic reagent for the spectrophotometric quantification of formaldehyde, titanium, nitrate, and various pharmaceutical active ingredients like dipyrone[1].

As an application scientist, understanding the precise solubility parameters, thermodynamic stability, and handling protocols of this compound is critical. Assay reproducibility hinges entirely on the integrity of the reagent solution. This whitepaper systematically details its aqueous solubility profile, the physicochemical rationale behind its dissolution, and validated protocols for preparing stable analytical solutions.

Physicochemical Properties & Aqueous Solubility Profile

Chromotropic acid disodium salt is typically supplied as a dihydrate (

Mechanistic Causality of Solubility

The high aqueous solubility of this compound is driven by the ionic dissociation of the two sodium sulfonate (

Quantitative Solubility Data

The solubility of the dihydrate form in water exhibits temperature dependence. Commercial analytical grades demonstrate the following solubility metrics:

| Parameter | Value | Reference / Source |

| Solubility at 20 °C | 125 g/L to 170 g/L | TCI America, Merck Millipore[2] |

| Solubility at 25 °C | Up to ~453 g/L (Supersaturation limits) | Dudley Chemical |

| pH of 1% Solution (10 g/L) | ~3.6 at 20 °C | Mubychem[1] |

| Appearance in Solution | Clear, pale brown to off-white | ACS Reagent Chemicals[3] |

Note on Variance: The variance in upper solubility limits (125 g/L vs. 170 g/L) is often a function of the specific polymorphic or hydration state of the bulk powder, as well as the presence of trace oxidation products that can marginally affect dissolution kinetics,[2].

Degradation Pathways and Stability

While highly soluble, the resulting aqueous solutions are susceptible to degradation. The electron-rich naphthalene ring—activated by the two hydroxyl groups—is highly prone to auto-oxidation, especially in the presence of UV light, trace transition metals, and dissolved oxygen.

This oxidation manifests as a darkening of the solution from a clear pale brown to a dark, hazy brown/black[1]. This degradation increases background absorbance and ruins the reagent's sensitivity in colorimetric assays (e.g., measuring absorbance at 580 nm for formaldehyde detection)[3]. Therefore, strict adherence to controlled preparation protocols is non-negotiable.

Experimental Protocol: Preparation of a Validated 5% Reagent Solution

To ensure maximum trustworthiness and reproducibility, the preparation protocol must be a self-validating system. The following procedure is designed for preparing a 5% (w/v) solution, which is well within the solubility limit and standard for ACS grade testing[3].

Step-by-Step Methodology

-

Material Preparation : Weigh exactly 5.00 g of Chromotropic acid disodium salt dihydrate on an analytical balance.

-

Solvent Selection : Measure 80 mL of Type I Ultrapure Water (18.2 MΩ·cm).

-

Causality: Type I water is mandatory. Trace transition metals (like Ti, Fe, or Cr) in lower-grade water will immediately chelate with the chromotropic acid, forming unwanted colored complexes and depleting the active reagent.

-

-

Dissolution : Gradually add the powder to the water under gentle magnetic stirring at 20 °C.

-

Causality: Vigorous vortexing should be avoided to minimize the introduction of dissolved oxygen, which accelerates auto-oxidation.

-

-

Volume Adjustment : Once completely dissolved (typically < 5 minutes), transfer to a 100 mL volumetric flask and bring to volume with Type I water.

-

Self-Validation (pH & Clarity) :

-

Measure the pH. A successful, pure dissolution will yield a pH of approximately 3.6[1].

-

Visually inspect against a white background. The solution must be clear and pale brown.

-

-

Filtration & Storage : If hazy, filter through a 0.22 µm PTFE syringe filter. Transfer the solution immediately to an actinic (amber) glass bottle, purge the headspace with Argon or Nitrogen gas, and store at 2–8 °C.

Validated workflow for the preparation of aqueous chromotropic acid solutions.

Application Workflow: Formaldehyde Quantification

The primary application of this aqueous solution is the quantification of formaldehyde. According to ACS Reagent specifications, the analytical validation of the reagent involves reacting it with formaldehyde in the presence of concentrated sulfuric acid[3].

Reaction Mechanism and Causality

The reaction is a condensation between the formaldehyde molecule and two molecules of chromotropic acid.

-

Role of Sulfuric Acid : The concentrated sulfuric acid acts as both a dehydrating agent to drive the condensation and an acidic catalyst[3].

-

Role of Heat : The reaction requires a hot water bath (70–80 °C) for 15 minutes. This thermal energy is required to overcome the steric and electronic barriers of the bulky naphthalene system, driving the formation of the resonance-stabilized, red-purple dibenzoxanthylium dye[3].

-

Role of Ice Bath : Cooling the reaction in an ice bath prior to reading halts any further side reactions or degradation of the dye complex, stabilizing the chromogen for accurate spectrophotometric measurement at 580 nm[3].

Chemical workflow for the spectrophotometric detection of formaldehyde.

References[1] Title: Chromotropic Acid Disodium Salt Dihydrate Manufacturers, with SDS | Source: Mubychem | URL: https://mubychem.com[5] Title: Chromotropic Acid, Disodium Salt | ACS Reagent Chemicals | Source: ACS Publications | URL: https://pubs.acs.org[4] Title: Dudley Chemical Corporation Catalog | Source: Dudley Chemical | URL:https://www.dudley-chem.com[2] Title: Disodium Chromotropate 5808-22-0 | Source: TCI America | URL: https://www.tcichemicals.com[3] Title: Chromotropic acid disodium salt dihydrate CAS 5808-22-0 | Source: Merck Millipore | URL: https://www.merckmillipore.com

Sources

Technical Guide: 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, Disodium Salt

Common Name: Chromotropic Acid Disodium Salt Primary Application: Spectrophotometric Determination of Formaldehyde (NIOSH Method 3500)

Executive Summary

This technical guide analyzes 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt , universally known in the laboratory as Chromotropic Acid Disodium Salt . While its IUPAC nomenclature is precise, the historical variation in naphthalene ring numbering has led to a confusing array of synonyms in chemical catalogs.

This molecule is the industry-standard reagent for the quantification of formaldehyde (HCHO) in air, water, and pharmaceutical excipients. It functions via a specific electrophilic aromatic substitution reaction in a sulfuric acid medium, yielding a stable violet chromogen with a molar absorptivity allowing detection limits in the low ppm range.

Part 1: Nomenclature & Synonyms (The Core)

The primary source of confusion for this reagent stems from two factors:

-

Salt vs. Acid: The reagent is almost always sold as the disodium salt dihydrate for stability, but the reaction is referred to as the "Chromotropic Acid" test.

-

Numbering Systems: Older literature often uses the "1,8-dihydroxy" numbering convention, whereas modern IUPAC standards prefer "3,6-dihydroxy" based on the sulfonic acid priority.

Synonym & Identity Matrix

| Category | Name / Identifier | Context |

| Common Name | Chromotropic Acid Disodium Salt | The standard catalog name (Sigma, Merck). |

| IUPAC Name | Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate | The technically correct chemical descriptor.[1] |

| Historical Name | 1,8-Dihydroxynaphthalene-3,6-disulfonic acid disodium salt | Based on numbering hydroxyls as positions 1 and 8. |

| CAS (Dihydrate) | 5808-22-0 | The specific CAS for the stable commercial powder. |

| CAS (Anhydrous) | 129-96-4 | Often cited in databases but rarely the sold form. |

| CAS (Free Acid) | 148-25-4 | "Chromotropic Acid" (Hygroscopic, less stable). |

| Trade Names | Disodium Chromotropate; Chromogene C | Older industrial dye intermediate names. |

Visualization: Nomenclature Logic

The following diagram clarifies the structural numbering that generates these conflicting synonyms.

Figure 1: Divergence in nomenclature based on naphthalene ring numbering priorities.

Part 2: Mechanism of Action

The utility of Chromotropic Acid lies in its high specificity for formaldehyde. It does not react significantly with other aldehydes (like acetaldehyde) or ketones, making it superior to Schiff's reagent for quantitative work.

The Reaction Pathway

The reaction occurs in a highly acidic medium (typically >75% H₂SO₄).

-

Dehydration: The sulfuric acid acts as a solvent and dehydrating agent.

-

Condensation: Two molecules of chromotropic acid condense with one molecule of formaldehyde.

-

Oxidation: The intermediate is oxidized (by atmospheric oxygen or the acid itself) to form a quinoidal cation.

-

Chromogen: The result is a dibenzoxanthylium cation, which is purple/violet and absorbs strongly at 580 nm .

Figure 2: Reaction pathway forming the violet chromogen used for quantification.[2]

Part 3: Experimental Protocol (NIOSH Method 3500 Adaptation)

This protocol is adapted from the NIOSH Method 3500 , the gold standard for formaldehyde analysis.

Reagents Required[4][5][6]

-

Chromotropic Acid Solution (1%): Dissolve 0.10 g of Chromotropic acid disodium salt dihydrate (CAS 5808-22-0) in 10 mL of distilled water. Filter if necessary. Note: Prepare fresh weekly and store in a brown bottle (light sensitive).

-

Concentrated Sulfuric Acid (H₂SO₄): 96% reagent grade.[3]

-

Sodium Bisulfite (1%): For collection media or blank preparation.[4]

Step-by-Step Workflow

-

Sample Preparation:

-

Pipette 4 mL of the aqueous sample (or impinger solution) into a glass-stoppered tube.

-

Critical: Ensure the formaldehyde content is between 0.1 and 2.0 µg/mL for linearity.

-

-

Reagent Addition:

-

Add 0.1 mL of 1% Chromotropic Acid solution. Mix thoroughly.

-

-

Acidification (The Hazard Step):

-

Slowly add 6 mL of concentrated H₂SO₄.

-

Safety: This is highly exothermic.[4] The solution will get very hot. Add acid down the side of the tube to prevent splashing.

-

-

Color Development:

-

Allow the solution to cool to room temperature.[4]

-

Note: While some older protocols suggest heating to 95°C, the heat of mixing with H₂SO₄ is often sufficient to drive the reaction. However, for strict NIOSH compliance, heat to 95°C for 15 minutes to ensure completion.

-

-

Measurement:

Figure 3: Step-by-step workflow for the NIOSH 3500 Formaldehyde determination method.[3]

Part 4: Technical Considerations & Troubleshooting

Stability & Storage

-

Solid State: The disodium salt dihydrate is stable at room temperature but will oxidize if exposed to light for prolonged periods. It turns brown upon oxidation. Discard if the powder is not off-white/beige.

-

Solution: The 1% aqueous solution is unstable. It must be prepared fresh weekly. If the solution turns yellow/brown before adding to the sample, it will cause high background absorbance.

Interferences

-

Nitrates: High concentrations of nitrates can interfere.

-

Phenols: Phenol competes for formaldehyde, reducing the signal.

-

Oxidizable Organics: Can react with hot sulfuric acid to char, causing non-specific darkening.

Safety (SDS Highlights)

-

H2SO4 Hazard: The primary risk in the protocol is the concentrated sulfuric acid, not the chromotropic acid itself. Use a fume hood and face shield.

References

-

National Institute for Occupational Safety and Health (NIOSH). (1994).[7] Formaldehyde: Method 3500. NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[7] [Link]

-

PubChem. (n.d.).[1][8] 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt (Compound CID 81587).[1] National Library of Medicine. [Link]

-

Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry, 67(5), 871-876. [Link]

Sources

- 1. 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2) | C10H6Na2O8S2 | CID 81587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3) | C16H9N2Na3O10S3 | CID 162611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page:NIOSH Manual of Analytical Methods - 3500.pdf/2 - Wikisource, the free online library [en.wikisource.org]

- 4. Page:NIOSH Manual of Analytical Methods - 3500.pdf/3 - Wikisource, the free online library [en.wikisource.org]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. Chromotropic Acid Disodium Salt Dihydrate Manufacturers, with SDS [mubychem.com]

- 7. scribd.com [scribd.com]

- 8. 3,6-Dihydroxynaphthalene-2,7-disulfonic acid | C10H8NaO8S2 | CID 16211639 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comparative Analysis of Naphthalenedisulfonic Acid Isomers: Chromotropic Acid vs. 3,6-Dihydroxynaphthalene-2,7-disulfonic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Naphthalenedisulfonic acid derivatives are foundational molecules in various scientific and industrial domains. While structurally similar, isomers of these compounds can exhibit vastly different physicochemical properties and functionalities. This guide provides a detailed comparative analysis of two specific isomers: chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) and 3,6-dihydroxynaphthalene-2,7-disulfonic acid. We will dissect their structural nuances, explore the resulting differences in their chemical behavior, and detail their distinct applications. The central thesis is that the specific placement of hydroxyl and sulfonic acid groups on the naphthalene core dictates their primary roles: chromotropic acid excels as a highly specific analytical reagent, whereas its 3,6-isomer serves as a crucial intermediate in the synthesis of dyes and complex organic molecules.

Introduction

In the landscape of organic chemistry, isomerism represents a fascinating principle where molecules with identical chemical formulas possess unique arrangements of atoms. This structural divergence, however subtle, can lead to profound differences in reactivity, physical properties, and, consequently, practical applications. This guide focuses on two isomers of dihydroxynaphthalene-disulfonic acid, compounds that are pivotal in fields ranging from analytical chemistry to materials science.

Chromotropic acid, the common name for 4,5-dihydroxynaphthalene-2,7-disulfonic acid, is a well-established and indispensable reagent in analytical laboratories.[1] Its unique structure enables it to form colored complexes with a variety of analytes, most notably formaldehyde.[2] In contrast, 3,6-dihydroxynaphthalene-2,7-disulfonic acid is a less commonly known but industrially significant isomer, primarily valued as a building block in the synthesis of high-performance dyes.[3] Understanding the core differences between these two molecules offers valuable insights into the structure-function relationships that govern chemical utility.

Section 1: Structural Elucidation and Comparative Analysis

The fundamental difference between chromotropic acid and its 3,6-isomer lies in the substitution pattern on the naphthalene bicyclic system.

Chemical Structure of Chromotropic Acid

Systematically named 4,5-dihydroxynaphthalene-2,7-disulfonic acid, chromotropic acid features two hydroxyl (-OH) groups and two sulfonic acid (-SO₃H) groups attached to a naphthalene core.[4] The defining feature is the placement of the hydroxyl groups on adjacent carbons (C4 and C5) in a peri position relative to each other across the fused rings.

Caption: Chemical structure of Chromotropic Acid.

Chemical Structure of 3,6-Dihydroxynaphthalene-2,7-disulfonic Acid

This isomer, as its name implies, has its hydroxyl groups at the C3 and C6 positions and its sulfonic acid groups at the C2 and C7 positions.[5] Unlike chromotropic acid, the hydroxyl groups are on separate rings and are not in proximity to each other.

Caption: Workflow for Formaldehyde Detection.

3,6-Dihydroxynaphthalene-2,7-disulfonic Acid: The Versatile Dye Intermediate

In stark contrast to its analytical counterpart, the 3,6-isomer is a workhorse in the synthetic world, particularly in the dye manufacturing industry. [3]

-

Key Dye Intermediate: Its primary application is as a crucial intermediate for synthesizing naphthalene-based azo dyes. [3]The positions of the hydroxyl and sulfonic acid groups allow it to act as a coupling component, reacting with diazonium salts to form a wide range of colored compounds.

-

Control of Dye Properties: The purity and quality of this intermediate are paramount as they directly influence the final properties of the dye, such as color intensity, hue, and fastness on materials like textiles and leather. [3]* Organic Synthesis: Beyond dyes, it serves as a valuable raw material in broader organic synthesis, where its reactive sites can be leveraged to build more complex molecules for applications in materials science and potentially pharmaceuticals. [3]

Sources

Comprehensive Technical Specification and Application Guide for Coupler O (CAS 7153-21-1)

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly reliable, water-soluble aromatic intermediates in both pharmaceutical development and materials science. Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate, universally known in the industry as Coupler O , serves as a foundational building block for these applications. Its unique structural topology—a naphthalene core functionalized with symmetric hydroxyl and sulfonate groups—makes it an exceptional candidate for electrophilic aromatic substitution and metal chelation. This whitepaper provides an in-depth mechanistic analysis, quantitative specifications, and field-proven, self-validating protocols for utilizing Coupler O.

Chemical Identity & Structural Mechanics

Coupler O is a highly reactive organic intermediate primarily utilized in the synthesis of complex dyes and pharmaceutical compounds (1[1]). The molecular architecture of Coupler O dictates its chemical behavior:

-

Hydroxyl Groups (Positions 3, 6): These groups are strongly electron-donating via resonance. They increase the electron density of the naphthalene ring, specifically activating the adjacent ortho and para positions, making the molecule highly susceptible to electrophilic attack.

-

Sulfonate Groups (Positions 2, 7): These bulky, highly polar groups serve a dual purpose. First, they impart massive aqueous solubility, allowing reactions to proceed in environmentally friendly aqueous buffers. Second, they provide steric hindrance that directs incoming electrophiles to specific reactive sites, ensuring high regioselectivity during synthesis (2[2]).

Quantitative Specifications

To ensure reproducibility in drug development and materials synthesis, sourcing high-purity Coupler O is critical. Below are the standard quantitative specifications required for analytical and synthetic grade applications (3[3], 4[4]).

| Parameter | Specification Standard |

| Chemical Name | Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate |

| CAS Number | 7153-21-1 |

| Molecular Formula | C₁₀H₆Na₂O▱S₂ |

| Molecular Weight | 364.26 g/mol |

| Appearance | Beige to gray fine crystalline powder |

| Assay (Purity) | ≥ 98.0% (HPLC) |

| Solubility | Highly soluble in water; insoluble in non-polar organics |

| Storage Conditions | Inert atmosphere, room temperature, dry environment |

Mechanistic Workflows & Self-Validating Protocols

Workflow A: Synthesis of Azo Dyes via Diazotization and Coupling

Coupler O is heavily utilized as a coupling agent to synthesize complex azo dyes and diazo compounds.

Workflow for Azo Dye Synthesis utilizing Coupler O as the primary coupling agent.

Step-by-Step Protocol & Causality

-

Diazotization: Dissolve the primary aromatic amine in dilute HCl and cool to 0–5°C. Slowly add an aqueous solution of sodium nitrite (

).-

Causality: Temperature control is absolute. Above 5°C, the highly unstable diazonium salt will rapidly decompose into nitrogen gas and a phenol, destroying the reaction yield.

-

-

Coupler Preparation: Dissolve Coupler O in a sodium carbonate (

) buffer to maintain a pH of 8–10.-

Causality: Phenols couple most efficiently in mildly alkaline conditions. The base deprotonates the hydroxyl groups of Coupler O to form phenoxide ions. Phenoxide is a vastly stronger nucleophile than neutral phenol, drastically accelerating the electrophilic attack by the diazonium ion.

-

-

Coupling: Slowly drip the cold diazonium salt solution into the Coupler O solution under vigorous stirring.

-

Self-Validation (In-Process Control): To ensure the protocol is self-validating, perform a spot test. Place a drop of the reaction mixture on filter paper and add a drop of alkaline 2-naphthol solution adjacent to it. If a red line forms where the liquids meet, unreacted diazonium salt is still present. The reaction is only validated as complete when this spot test is negative.

Workflow B: Spectrophotometric Determination of Metal Ions

Due to its oxygen-rich functional groups, Coupler O acts as an excellent chelating ligand for transition metals, forming stable complexes that can be quantified spectrophotometrically.

Spectrophotometric determination of metal ions via Coupler O chelation.

Step-by-Step Protocol & Causality

-

Sample Preparation: Aliquot the aqueous metal ion sample into a volumetric flask.

-

pH Optimization: Add an acetate or phosphate buffer to reach the optimal pH for the specific metal (usually pH 4-6).

-

Causality: If the pH is too low, the hydroxyl groups of Coupler O remain fully protonated, preventing coordinate covalent bonds from forming with the metal. If the pH is too high, the metal may precipitate out of solution as a metal hydroxide before chelation can occur.

-

-

Chelation: Add a stoichiometric excess of Coupler O solution. Allow 15 minutes for the complexation equilibrium to be reached.

-

Self-Validation (Baseline Control): The system must validate itself against false positives. Always prepare a reagent blank containing the buffer and Coupler O, but replacing the metal sample with deionized water. Zero the spectrophotometer using this blank. Furthermore, the protocol is only validated if the calibration curve of known metal standards yields a linear regression coefficient (

) of

Applications in Drug Development & Advanced Materials

Beyond its traditional role in dye manufacturing, Coupler O is increasingly recognized in the pharmaceutical sector. Chemists leverage its highly predictable reactive sites to build complex, polycyclic organic molecules (2[2]). Because the sulfonate groups can be selectively displaced or utilized to improve the bioavailability (water solubility) of a drug candidate, Coupler O acts as a versatile scaffold in the early stages of drug discovery, particularly in the synthesis of sulfonated naphthalenic derivatives used as enzyme inhibitors.

References

- PubChem. "2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2)".

- Sigma-Aldrich.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Guidechem. "2,7-Dihydroxynaphthalene-3,6-disulfonic acid disodium salt".

Sources

Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate supplier purity grades

Common Name: Chromotropic Acid Disodium Salt CAS: 5808-22-0 (Dihydrate) | 7153-21-1 (Anhydrous)

Executive Summary & Chemical Architecture

Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate , universally recognized in the laboratory as Chromotropic Acid Disodium Salt , is a cornerstone reagent in analytical toxicology and environmental monitoring. While its industrial volume is driven by azo dye manufacturing, its scientific criticality lies in the quantification of formaldehyde (HCHO) via the NIOSH 3500 method.

For the research scientist, the "purity trap" with this molecule is significant. Industrial synthesis via the sulfonation of naphthalene yields isomeric mixtures (e.g., 2,6-disulfonic acid derivatives) that are difficult to separate. Using a "Technical Grade" salt for an analytical assay will result in erratic baselines, false negatives due to steric hindrance, or false positives from oxidizable organic impurities.

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate dihydrate

-

Molecular Formula:

-

Molecular Weight: 400.28 g/mol (Dihydrate)

-

Solubility: Soluble in water; insoluble in ethanol.

Structural Visualization

The following diagram illustrates the core structure and the critical reactive sites (C4/C5 positions) responsible for formaldehyde capture.

Figure 1: Functional architecture of Chromotropic Acid. The hydroxyl groups activate the ring, allowing formaldehyde to bridge the C4 and C5 positions.

The Purity Spectrum: Grade Definitions

In drug development and environmental analysis, the choice of grade dictates the Limit of Detection (LOD). Suppliers often obscure these distinctions under proprietary brand names. The table below standardizes these grades based on chemical reality.

| Feature | Technical Grade | ACS Reagent Grade | High-Purity / HPLC |

| Purity (Assay) | 85% – 92% | ≥ 98.0% | ≥ 99.0% |

| Primary Impurity | Sodium Sulfate, Isomers | Water (<10%), Insolubles | Trace Organics |

| Appearance | Tan/Brown Powder | Off-white / Beige | White Crystalline |

| UV Absorbance | High Background | Controlled (Passes Test) | Minimal at 210nm |

| Primary Use | Dye Synthesis (Intermediates) | HCHO/Nitrate Detection | Trace Analysis (ppb level) |

| Cost Factor | 1x | 10x | 25x |

Expert Insight:

-

The Color Warning: Pure Chromotropic acid disodium salt should be off-white. A distinct brown or purple hue in the dry powder indicates oxidation to quinones or contamination with iron. Do not use discolored reagents for spectrophotometric assays; they will elevate your reagent blank absorbance.

-

The Isomer Risk: Technical grades often contain the 4,5-dihydroxynaphthalene-2,7-disulfonate isomer. This isomer cannot form the cyclic bridge with formaldehyde efficiently, leading to underestimation of aldehyde concentration.

Critical Impurities & Analytical Impact

Understanding why an assay fails is as important as knowing how to run it.

A. Isomeric Contamination

The synthesis involves high-temperature sulfonation. If temperature control drifts, thermodynamic isomers form.

-

Impact: Competitive inhibition. Isomers consume reagents without generating the specific chromophore at 580 nm.

B. Inorganic Salts (Sodium Sulfate)

-

Mechanism: Byproduct of the "liming out" or salting-out purification process.

-

Impact: While inert in many reactions, excess sulfate reduces solubility in the concentrated sulfuric acid medium required for the NIOSH 3500 method, leading to turbidity that scatters light and artificially inflates absorbance readings.

C. Oxidizable Organics

-

Impact: In the presence of hot sulfuric acid (the reaction medium), trace organics char or oxidize, creating a yellow-brown background that interferes with the purple formaldehyde complex.

Validation Protocol: The "Self-Validating" System

Do not blindly trust the Certificate of Analysis (CoA). Upon receiving a new batch of ACS Reagent or High-Purity material, execute this validation protocol. This is an adaptation of NIOSH Method 3500 , optimized for reagent verification.

Reagents Required[6][7][8][9]

-

Sulfuric Acid (H₂SO₄): Concentrated, 96% (Must be Nitrate-free).

-

Formaldehyde Standard: Certified 1 mg/mL stock.

-

Test Material: Disodium 3,6-dihydroxynaphthalene-2,7-disulfonate (New Batch).

Step-by-Step Workflow

1. Preparation of 1% Chromotropic Acid Solution

-

Dissolve 0.10 g of the solid salt in 10 mL of distilled water.

-

Checkpoint: The solution must be clear. If turbid, filter. If distinct color develops immediately, reject the batch (oxidation present).

2. The Reaction (The Stress Test)

-

Prepare two 25 mL glass-stoppered flasks.

-

Blank: 4 mL Water + 0.1 mL Chromotropic Solution.

-

Test: 4 mL Formaldehyde Std (diluted to ~10 µg/mL) + 0.1 mL Chromotropic Solution.

-

Critical Step: Slowly add 6 mL concentrated H₂SO₄ to both. Caution: Exothermic.[1]

3. Incubation & Measurement

Interpretation Logic

-

Pass: Blank Absorbance < 0.05 AU. Test Absorbance conforms to Beer’s Law calibration (approx 0.3 - 0.4 AU for 10µg).

-

Fail (High Blank): Impure acid or oxidized chromotropic salt.

-

Fail (Low Sensitivity): High salt content or isomeric contamination in the chromotropic reagent.

Reaction Mechanism Diagram

The following diagram details the specific chemical pathway utilized in this validation.

Figure 2: The reaction pathway for formaldehyde determination. The specificity relies on the 3,6-dihydroxy arrangement allowing the formation of the bridged cation.

Sourcing Strategy & Storage

Supplier Selection Criteria

When evaluating suppliers (e.g., Sigma-Aldrich, TCI, Thermo Alfa Aesar), look for the following specifications on the product page. If these are missing, the product is likely re-packaged Technical grade.

-

"Sensitivity to Formaldehyde": Explicit statement of passing.[5]

-

"Sensitivity to Nitrate": Explicit statement of passing (limit usually 0.05%).

-

Water Content: Should be listed as Dihydrate or <10% water.

Storage Protocols

-

Light Sensitivity: This molecule is photosensitive. Store in amber glass bottles.

-

Hygroscopic: It absorbs moisture. Keep tightly sealed.

-

Shelf Life: Prepare liquid solutions fresh weekly . The solid is stable for years if kept dry and dark, but aqueous solutions oxidize rapidly (turning brown), rendering them useless.

References

-

National Institute for Occupational Safety and Health (NIOSH). (1994).[3] Formaldehyde: Method 3500. NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[3] [Link]

-

American Chemical Society (ACS). (2017). Chromotropic Acid, Disodium Salt: ACS Reagent Chemicals Specifications. ACS Publications. [Link]

-

PubChem. (n.d.).[6] 3,6-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt (Compound Summary). National Library of Medicine. [Link]

Sources

- 1. Page:NIOSH Manual of Analytical Methods - 3500.pdf/3 - Wikisource, the free online library [en.wikisource.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. Page:NIOSH Manual of Analytical Methods - 3500.pdf/2 - Wikisource, the free online library [en.wikisource.org]

- 5. 5808-22-0 CAS | CHROMOTROPIC ACID DISODIUM SALT | Laboratory Chemicals | Article No. 02835 [lobachemie.com]

- 6. 3,6-Dihydroxynaphthalene-2,7-disulfonic acid | C10H8NaO8S2 | CID 16211639 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Azo Dyes Using 3,6-Dihydroxynaphthalene-2,7-disulfonate (Chromotropic Acid)

Executive Summary

This guide details the synthesis, purification, and application of azo dyes derived from 3,6-dihydroxynaphthalene-2,7-disulfonate (Chromotropic Acid). Due to its unique structure—possessing two hydroxyl groups flanked by sulfonic acid groups—this scaffold exhibits exceptional chelating properties when functionalized with azo groups at the 4- and 5-positions.

These protocols are designed for researchers in medicinal chemistry and analytical development who require high-purity metallochromic indicators (e.g., Arsenazo III) or precursors for drug delivery systems. The guide prioritizes regioselectivity control and reproducibility.

Chemical Basis & Mechanistic Insights

The Scaffold: Chromotropic Acid

Chromotropic acid acts as a bidentate coupling component . In acidic media, the sulfonic acid groups (

Mechanism of Coupling (The "Why" behind the Protocol)

Azo coupling is an electrophilic aromatic substitution .[1] The diazonium salt (electrophile) attacks the electron-rich naphthalene ring.

-

pH Criticality: The reaction must occur in alkaline media (pH 8–10) . At this pH, the hydroxyl groups of chromotropic acid deprotonate to form the naphtholate ion , which is significantly more electron-rich and nucleophilic than the neutral naphthol.

-

Regioselectivity: Coupling occurs ortho to the hydroxyl groups (positions 4 and 5).

-

Mono-azo: Formed with 1 equivalent of diazonium salt.

-

Bis-azo: Formed with 2+ equivalents. Steric hindrance at the 4,5-positions is minimal due to the planar nature of the naphthalene system, allowing for bis-substitution which is critical for creating "pincer" chelating ligands like Arsenazo.

-

Visualization: Reaction Pathway[2]

Figure 1: Reaction pathway showing the conversion of amine to diazonium salt and subsequent stepwise coupling to chromotropic acid to form mono- and bis-azo derivatives.[2][3][4]

Experimental Protocols

Protocol A: Synthesis of a Bis-Azo Dye (Arsenazo III Analog)

Target: Synthesis of 2,7-bis(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid. This protocol illustrates the creation of a high-value metallochromic indicator.

Reagents Required[5][6][7][8][9][10][11][12]

-

Amine: o-Aminophenylarsonic acid (2.2 equivalents)

-

Coupler: Chromotropic acid disodium salt (1.0 equivalent)

-

Solvents/Acids: HCl (conc.), Sodium Nitrite (

), Sodium Carbonate (

Step-by-Step Methodology

Phase 1: Diazotization (The "Cold" Phase)

-

Dissolution: Dissolve 4.4 g of o-aminophenylarsonic acid in 25 mL of 2M HCl.

-

Cooling: Place the reaction vessel in an ice-salt bath. Internal temperature must be maintained at 0–2°C.

-

Nitrosation: Add a solution of

(1.5 g in 5 mL water) dropwise.-

Critical Check: The rate of addition should keep the temp < 5°C.[5]

-

Self-Validation: After addition, spot a drop of the mixture on starch-iodide paper . An immediate blue/black color confirms excess nitrous acid (required for complete conversion).

-

-

Scavenging: Add a spatula tip of Urea to destroy excess nitrous acid (prevents side reactions with the coupler).

Phase 2: Coupling (The "Alkaline" Phase) [12]

-

Coupler Prep: Dissolve 4.0 g of Chromotropic acid disodium salt in 30 mL of water. Chill to < 5°C.[5]

-

Basification: Add

and-

Note: A suspension of Calcium Hydroxide (

) is often added here to catalyze the coupling in specific industrial protocols, but

-

-

Addition: Slowly pour the cold diazonium salt solution into the alkaline coupler solution with vigorous stirring.

-

Why this order? Adding diazonium to base ensures the coupler remains in its active naphtholate form.

-

-

Reaction: Stir for 2–4 hours at < 5°C, then allow to warm to room temperature overnight. The solution will turn a deep violet/blue.

Phase 3: Isolation & Purification

-

Acidification: Acidify the mixture with conc. HCl to pH < 1. The free acid form of the dye is less soluble.

-

Salting Out: Add solid NaCl (approx. 20% w/v) to precipitate the dye.

-

Filtration: Filter the dark precipitate using a sintered glass funnel.

-

Washing: Wash with 1M HCl followed by a small amount of ethanol.

-

Drying: Dry in a vacuum desiccator over

.

Protocol B: Synthesis of Mono-Azo Derivative (Chromotrope 2R)

Target: Coupling with Aniline (Phenylamine).

Key Difference: Use 1.0 equivalent of Aniline per 1.0 equivalent of Chromotropic acid.

-

Diazotize Aniline (0.93 g) using the standard procedure above.

-

Couple with Chromotropic acid (4.0 g) in

buffered solution. -

Monitor: Use TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:5) to ensure no bis-azo product is formed. The mono-azo product usually has a lighter red/violet hue compared to the deep blue/black of the bis-azo.

Quantitative Data & Validation

Table 1: Stoichiometry and Yield Optimization

| Parameter | Mono-Azo Target | Bis-Azo Target | Reason for Variance |

| Amine Equivalents | 1.0 - 1.05 | 2.1 - 2.5 | Excess amine drives bis-coupling completion. |

| Coupling pH | 8.0 - 9.0 | 9.0 - 10.5 | Higher pH maintains nucleophilicity for the second attack. |

| Temperature | 0 - 5°C | 0 - 5°C | Prevents diazonium decomposition ( |

| Reaction Time | 1 - 2 Hours | 4 - 12 Hours | Second coupling is kinetically slower due to steric crowding. |

| Typical Yield | 75 - 85% | 60 - 70% | Bis-azo synthesis has higher byproduct potential. |

Characterization Checklist (Self-Validating System)

-

UV-Vis Spectroscopy:

-

1H NMR (D2O): Look for the disappearance of the specific aromatic protons at positions 4 and 5 of the naphthalene ring.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of azo dyes. The diamond node represents a critical "Go/No-Go" decision point based on the presence of excess nitrous acid.

Application Notes for Drug Development[2]

1. Metallochromic Indicators: Bis-azo derivatives (like Arsenazo III) are critical for determining Calcium concentrations in biological fluids.[6][7] The mechanism involves the azo nitrogens and the hydroxyl oxygens forming a "pocket" that traps the metal ion, inducing a conformational change in the conjugated system.

2. Drug Delivery Conjugates: The sulfonic acid groups on the chromotropic acid scaffold provide high water solubility. This scaffold can be used as a "solubilizing linker" for hydrophobic drug molecules by coupling the drug (if it contains an amine) to the chromotropic acid.

3. Troubleshooting (The "Trustworthiness" Pillar):

-

Problem: Tar-like product.[16]

-

Cause: Temperature rose above 5°C during diazotization, leading to phenol formation.

-

Fix: Strictly control ice bath temperature; add nitrite slower.

-

-

Problem: Low Yield.

-

Cause: pH dropped during coupling.

-

Fix: Monitor pH and add more

to maintain pH > 8.

-

References

-

Savvin, S. B. (1961). "Analytical use of arsenazo III: Determination of Thorium, Zirconium, Uranium and Rare Earth Elements." Talanta, 8(9), 673-685.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

BenchChem. (2025).[5] "Application Notes and Protocols for the Synthesis of Azo Dyes via Diazotization and Coupling." BenchChem Protocols.

- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

-

Global Research Online. (2022). "Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes." International Journal of Pharmaceutical Sciences and Research.

Sources

- 1. Azo coupling - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. precisionbiomed.in [precisionbiomed.in]

- 7. biolabo.fr [biolabo.fr]

- 8. corelabsupplies.com [corelabsupplies.com]

- 9. Enzymatic Removal of Sulfonated Azo Dyes from Synthetic Textile Effluents Using Soybean Peroxidase - ProQuest [proquest.com]

- 10. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-depth insight into structure-reactivity/regioselectivity relationship of Lewis acid catalyzed cascade 4πe-cyclization/dicycloexpansion reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US2374063A - Purification of azo dyestuffs - Google Patents [patents.google.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Response Surface Methodology in Spectrophotometric Determination of Formaldehyde Using Ch romotropic Acid [analchemres.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. mdpi.com [mdpi.com]

Application Note: 3,6-Dihydroxynaphthalene-2,7-Disulfonate as a Versatile Coupling Component in Azo Dye Synthesis and Spectrophotometric Analysis

Abstract

This technical guide provides a comprehensive overview of 3,6-dihydroxynaphthalene-2,7-disulfonate, commonly known as Chromotropic Acid (CTA), as a premier coupling component in chemical synthesis and analysis. We delve into the fundamental principles of diazo coupling reactions, offering detailed, field-proven protocols for both the synthesis of azo dyes and the spectrophotometric quantification of pharmaceutical compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of chromotropic acid, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of Chromotropic Acid

3,6-Dihydroxynaphthalene-2,7-disulfonate, or Chromotropic Acid, is a highly valuable water-soluble aromatic compound.[1] Its molecular architecture, featuring a naphthalene core activated by two hydroxyl groups and solubilized by two sulfonic acid groups, makes it an exceptional nucleophile for electrophilic aromatic substitution reactions.[2]

Its primary application lies in azo coupling , a reaction where a diazonium salt reacts with an electron-rich aromatic compound to form a brightly colored azo compound (R−N=N−R').[2] This reactivity forms the basis for two major fields of application:

-

Azo Dye Synthesis: The extended conjugated systems of the resulting azo compounds lead to intense colors, making them vital in the textile and printing industries.[2][3]

-

Analytical Chemistry: The formation of a colored product allows for the simple and sensitive spectrophotometric determination of a wide array of analytes, including pharmaceuticals like sulfonamides and gabapentin, as well as metal ions such as thorium.[1][4]

This guide will elucidate the mechanisms, protocols, and critical considerations for effectively utilizing chromotropic acid as a coupling agent.

The Chemistry of Diazo Coupling: A Mechanistic Overview

The successful use of chromotropic acid as a coupling partner hinges on a two-stage process: the initial formation of an electrophilic diazonium salt, followed by the coupling reaction itself.

Stage 1: Diazotization of a Primary Aromatic Amine

Diazotization is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂).[5] Since nitrous acid is unstable, it is almost always generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures.[6]

Causality and Criticality: The diazonium ion (R-N≡N⁺) is a relatively weak electrophile and is notoriously unstable at ambient temperatures.[5][7] Therefore, the reaction is conducted in an ice bath (0-5 °C) to prevent the diazonium salt from decomposing into a phenol and liberating nitrogen gas, which would terminate the desired reaction pathway.[6]

Caption: General workflow for the diazotization of a primary aromatic amine.

Stage 2: Azo Coupling with Chromotropic Acid

The core of the application is the electrophilic aromatic substitution reaction between the arenediazonium ion (the electrophile) and chromotropic acid (the nucleophile).[2]

The Critical Role of pH: The reactivity of chromotropic acid is highly dependent on the pH of the reaction medium.

-

Acidic/Neutral pH: The hydroxyl groups (-OH) are protonated. They are activating groups, but their effect is moderate.

-

Alkaline pH (pH > 8): The hydroxyl groups are deprotonated to form phenoxide ions (-O⁻). The phenoxide is a vastly more powerful activating group, making the naphthalene ring significantly more electron-rich and thus highly susceptible to attack by the weak diazonium electrophile.[8]

Therefore, the coupling reaction is typically performed in a slightly alkaline solution, often buffered with sodium carbonate or adjusted with sodium hydroxide, to maximize the reaction rate and yield.[1][4] Coupling occurs at the ortho position to one of the hydroxyl groups.

Caption: The azo coupling reaction between a diazonium ion and chromotropic acid.

Experimental Protocols and Applications

Protocol: Spectrophotometric Determination of Sulfonamides

This protocol outlines a robust method for quantifying sulfonamide-containing drugs by converting them into a colored azo dye with chromotropic acid. The intensity of the color, measured by a spectrophotometer, is directly proportional to the sulfonamide concentration.[4]

Step-by-Step Methodology:

-

Standard Solution Preparation: Prepare a stock solution of the desired sulfonamide standard (e.g., sulfadiazine) at 100 µg/mL in a suitable solvent (e.g., dilute HCl). From this, prepare a series of calibration standards ranging from 0.5-9.0 µg/mL in 25 mL volumetric flasks.[4]

-

Diazotization: To each flask (including a blank containing no sulfonamide), add 0.8 mL of 0.5 M HCl, followed by 0.5 mL of 1% (w/v) sodium nitrite solution. Swirl and allow the mixture to stand for 5 minutes in an ice bath to ensure complete formation of the diazonium salt.

-

Coupling Reaction: Add 0.8 mL of a prepared chromotropic acid solution, followed by 0.8 mL of 6% (w/v) sodium carbonate solution to make the medium alkaline. Swirl thoroughly.[4]

-

Color Development: Dilute the flasks to the 25 mL mark with distilled water and allow them to stand at room temperature for 15 minutes for the color to fully develop.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 510 nm, against the reagent blank.[4]

-

Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation (y = mx + c) to determine the concentration of the sulfonamide in unknown samples (e.g., dissolved tablets, creams).

Data Presentation:

| Parameter | Value | Reference |

|---|---|---|

| Analyte Class | Sulfonamides | [4] |

| Coupling Agent | Chromotropic Acid | [4] |

| λmax | ~510 nm | [4] |

| Linear Range | 0.5 - 9.0 µg/mL | [4] |

| Molar Absorptivity (ε) | 2.87 - 3.29 x 10⁴ L mol⁻¹cm⁻¹ |[4] |

Caption: Workflow for the spectrophotometric analysis of sulfonamides.

Protocol: General Synthesis of a Chromotropic Acid-Based Azo Dye

This protocol provides a generalized procedure for the synthesis of a water-soluble azo dye, which can be adapted for various primary aromatic amines.

Materials & Reagents:

-

Primary Aromatic Amine (e.g., 4-amino-3-hydroxynaphthalene-1-sulfonic acid)

-

3,6-Dihydroxynaphthalene-2,7-disulfonate (Chromotropic Acid)

-

Concentrated HCl or H₂SO₄

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Ice, Distilled Water

Step-by-Step Methodology:

-

Diazonium Salt Preparation: In a flask, dissolve the primary aromatic amine (e.g., 7 mmol) in dilute acid (e.g., 1 mL conc. H₂SO₄ in 10 mL water).[3] Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-chilled aqueous solution of sodium nitrite (e.g., 7 mmol in 2 mL water) dropwise, keeping the temperature below 5 °C at all times. Stir for an additional 10-15 minutes in the ice bath.[3]

-

Coupling Component Preparation: In a separate beaker, dissolve an equimolar amount of chromotropic acid (7 mmol) in a dilute alkaline solution (e.g., 10 mL of 2.5 M NaOH).[3] Cool this solution in an ice bath.

-

Coupling Reaction: While stirring vigorously, slowly add the cold chromotropic acid solution to the cold diazonium salt suspension. A colored precipitate or solution should form almost immediately.[1] Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.[3]

-

Product Isolation: The method of isolation depends on the product's solubility. If a precipitate forms, it can be collected by vacuum filtration, washed with cold distilled water, and dried.[3] If the dye is soluble, it may be "salted out" by adding NaCl to decrease its solubility before filtration.

-

Characterization (Optional): The identity and purity of the synthesized dye can be confirmed using techniques such as UV-Visible Spectroscopy (to determine λmax), FT-IR spectroscopy (to identify functional groups like N=N, -OH, SO₃H), and NMR.[1]

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through clear checkpoints and expected outcomes:

-

Visual Confirmation: The formation of a brightly colored product during the coupling step provides immediate qualitative feedback that the reaction is proceeding.[6]

-

Analytical Validation: In quantitative applications, the linearity of the calibration curve (with R² > 0.99) validates the method's accuracy and precision across the tested concentration range.[9]

-

Controls: The use of a reagent blank is crucial in spectrophotometry to zero the instrument and account for any background absorbance from the reagents themselves, ensuring that the measured absorbance is solely due to the synthesized azo dye.

By understanding the underlying chemistry and adhering to the critical parameters of temperature and pH, researchers can confidently apply these methods to achieve reliable and reproducible results.

References

-

Al-Rubaie, L. A. R., & Mhessn, R. J. (n.d.). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. SciSpace. Available at: [Link]

-

University of Toronto. (n.d.). The Synthesis of Azo Dyes. Department of Chemistry. Available at: [Link]

-

El-Ghamry, H., & Fawy, K. (2022). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. International Journal of Pharmaceutical and Phytopharmacological Research, 74(2), 85-96. Available at: [Link]

-

El-Sheikh, R., Zaky, M., & Mohamed, F. (2000). New Application of Chromotropic Acid for the Determination of Some Sulphonamides in their Pharmaceutical Preparations. Journal of the Chinese Chemical Society, 47(5), 1139-1142. Available at: [Link]

-

Mosa, S., & Ali, H. (2025). PREPARATION, CHARACTERIZATION AND ANALYTICAL STUDIES OF 4-((2,6-DIHYDROXYPHENYL) DIAZENYL)-5-HYDROXYNAPHTHALENE-2,7-DISULFONIC ACID AS A NEW AN ANTI-BREAST CANCER (MCF-7). International Journal Multidisciplinary (IJMI), 2(4), 436–447. Available at: [Link]

-

Scribd. (n.d.). Synthesis of An Azo Dye. Available at: [Link]

-

Sakur, A. A., Okdeh, M., & Al Fares, B. (2016). Synthesis A Reagent [3-Hydroxy 4- (1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid] and Used it for Determination of Flourometholone in Bulk and Pharmaceutical Formulations by Spectrophotometric Method. Modern Chemistry & Applications, 4(2). Available at: [Link]

-

Scribd. (n.d.). Mechanism of Diazo Coupling Reactions. Available at: [Link]

-

Saleem, A., et al. (2022). A new spectrophotometric method for the determination of gabapentin using chromotropic acid. Tropical Journal of Natural Product Research, 6(1), 103-108. Available at: [Link]

-

Semantic Scholar. (2002). Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry. Available at: [Link]

-

Saleem, A., et al. (2022). Development and validation of a new colorimetric method for the determination of furosemide in bulk and tablet dosage form. Research Square. Available at: [Link]

-

eGyanKosh. (n.d.). Unit-4 Diazonium Coupling, Vilsmeier-Haack reaction and Gattermann-Koch reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

-

Wikipedia. (n.d.). Azo coupling. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. scispace.com [scispace.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]